molecular formula C10H13ClN2O B2639852 N-(2-chloroethyl)-2-(methylamino)benzamide CAS No. 71475-99-5

N-(2-chloroethyl)-2-(methylamino)benzamide

Cat. No. B2639852
CAS RN: 71475-99-5
M. Wt: 212.68
InChI Key: JNMHUHQPDUSNFY-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-2-(methylamino)benzamide, commonly known as Mechloroethamine or HN2, is a nitrogen mustard alkylating agent that was first synthesized in the 1940s. It has been used as a chemical warfare agent and as a chemotherapeutic agent in cancer treatment.

Scientific Research Applications

Biological Activity and Medicinal Chemistry

Investigating Spectrum of Biological Activity : A study described a series of benzamide derivatives, which showed considerable biological activity against mycobacterial, bacterial, and fungal strains, as well as activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts. The relationships between the lipophilicity, chemical structure, and biological activity of these compounds were thoroughly examined (Imramovský et al., 2011).

Melanoma Cytotoxicity : Benzamide derivatives conjugated with alkylating cytostatics were synthesized and tested for their potential in targeted drug delivery for melanoma therapy. These compounds showed enhanced toxicity against melanoma cells compared to their parent compounds, supporting the selective delivery of cytostatics in melanoma cells (Wolf et al., 2004).

Neuroleptic Activity : Benzamides synthesized as potential neuroleptics were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. This study identified potent compounds that may be used in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Chemical Synthesis and Structural Analysis

Synthesis and Structural Analysis : Research on the synthesis of benzamide derivatives has led to the development of efficient procedures for synthesizing N-(1-alkylamino-2,2-dichloroethyl)benzamides, which are of special interest as intermediates for accessing new heterocyclic series. The synthesis strategies and the crystallographic X-ray structure of specific derivatives were detailed, providing insights into their molecular configurations and potential applications (Guirado et al., 2002).

Electrochemical Synthesis : The electrochemical synthesis of benzamide derivatives demonstrates the versatility and efficiency of this approach in generating functionally diverse molecules. For instance, the electrogeneration of oxazolines from N-(1-alkoxy-2,2,2-trichloroethyl)benzamides showcases the potential of electrochemical methods in the synthesis of complex organic molecules (Guirado et al., 2004).

properties

IUPAC Name

N-(2-chloroethyl)-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHUHQPDUSNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)-2-(methylamino)benzamide

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